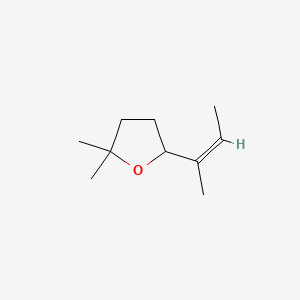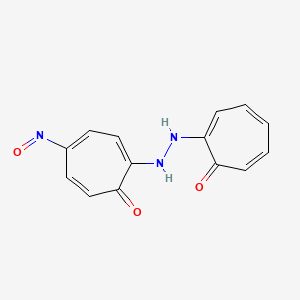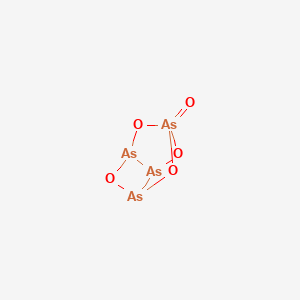
Tetraarsenic pentaoxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetraarsenic pentaoxide is an inorganic compound with the chemical formula As₄O₅. It is a white, crystalline solid that is highly soluble in water. This compound is notable for its unique structure and properties, which make it of interest in various scientific fields, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Tetraarsenic pentaoxide can be synthesized through the oxidation of arsenic trioxide (As₂O₃) using strong oxidizing agents such as ozone, hydrogen peroxide, or nitric acid . The reaction typically involves heating arsenic trioxide in the presence of the oxidizing agent under controlled conditions to ensure complete conversion to the pentoxide form.
Industrial Production Methods: Industrial production of this compound often involves the same oxidation process but on a larger scale. The reaction conditions are carefully monitored to optimize yield and purity. The compound is then purified through recrystallization or other suitable methods to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions: Tetraarsenic pentaoxide undergoes several types of chemical reactions, including:
Oxidation: It can be further oxidized to form higher oxidation state compounds.
Reduction: It can be reduced back to arsenic trioxide or other lower oxidation state arsenic compounds.
Substitution: It can participate in substitution reactions where one or more of its oxygen atoms are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidizing Agents: Ozone, hydrogen peroxide, nitric acid.
Reducing Agents: Hydrogen, sulfur dioxide, and other reducing agents.
Major Products Formed:
Oxidation Products: Higher oxidation state arsenic compounds.
Reduction Products: Arsenic trioxide, arsenous acid.
Substitution Products: Various organoarsenic compounds depending on the substituents used.
Aplicaciones Científicas De Investigación
Tetraarsenic pentaoxide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a precursor for the synthesis of other arsenic compounds.
Biology: It is studied for its effects on biological systems, including its potential use as a therapeutic agent.
Industry: It is used in the production of semiconductors and other advanced materials.
Mecanismo De Acción
The mechanism by which tetraarsenic pentaoxide exerts its effects involves several molecular targets and pathways:
Mitochondrial ROS Generation: It enhances the production of mitochondrial reactive oxygen species (ROS), which can lead to cell death through oxidative stress.
Caspase Activation: It activates caspase-3, leading to apoptosis or programmed cell death in cancer cells.
Inhibition of Phosphorylation: It inhibits the phosphorylation of mitochondrial STAT3, further promoting cell death pathways.
Comparación Con Compuestos Similares
Arsenic Trioxide (As₂O₃): A commonly used arsenic compound with similar properties but different oxidation states and applications.
Arsenic Pentoxide (As₂O₅): Another arsenic compound with a higher oxidation state, used in different industrial applications.
Tetraarsenic Hexoxide (As₄O₆): Known for its anti-tumor effects and studied for its potential in cancer therapy.
Uniqueness: Tetraarsenic pentaoxide is unique due to its specific oxidation state and the balance of its chemical properties, making it suitable for a variety of applications that other arsenic compounds may not be as effective in.
Propiedades
Número CAS |
83527-55-3 |
|---|---|
Fórmula molecular |
As4O5 |
Peso molecular |
379.68 g/mol |
Nombre IUPAC |
2,4,7,8-tetraoxa-1λ5,3,5,6-tetrarsatricyclo[3.2.1.03,6]octane 1-oxide |
InChI |
InChI=1S/As4O5/c5-4-7-1-2(8-4)6-3(1)9-4 |
Clave InChI |
FQBOAGZAOULRGQ-UHFFFAOYSA-N |
SMILES canónico |
O=[As]12O[As]3O[As](O1)[As]3O2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![dimethyl-[5-(methylcarbamoyloxy)-2-propan-2-ylphenyl]azanium;chloride](/img/structure/B13771466.png)
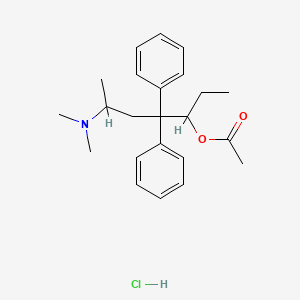

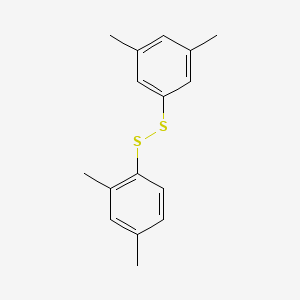
![2-[4-[2-(2-methylbenzoyl)oxyethyl]piperazin-1-yl]ethyl 2-methylbenzoate;dihydrochloride](/img/structure/B13771488.png)
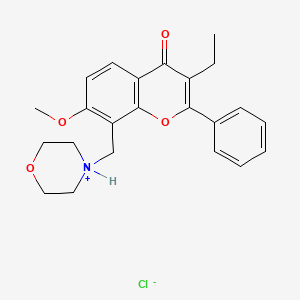
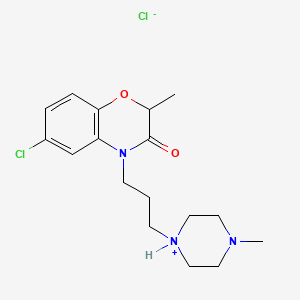
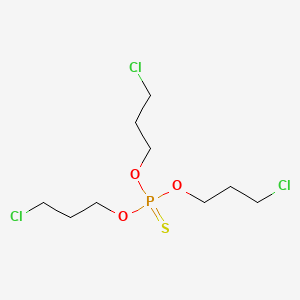

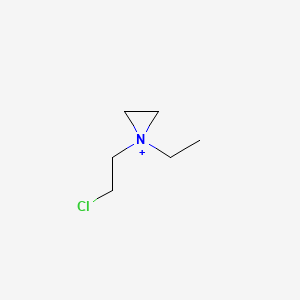
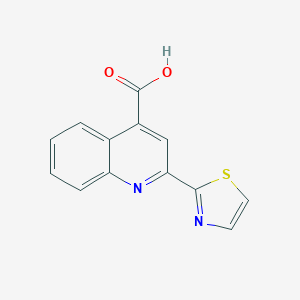
![N-[4-[2-[di(propan-2-yl)amino]ethoxy]phenyl]-N'-ethylbenzenecarboximidamide](/img/structure/B13771519.png)
